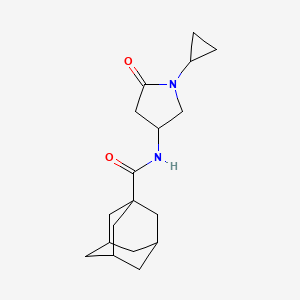

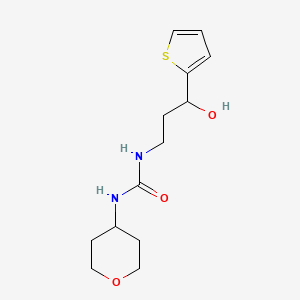

![molecular formula C17H20N2O4S B2491088 ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 925639-85-6](/img/structure/B2491088.png)

ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of organic molecules that feature isoxazole rings, cyclohepta[b]thiophene cores, and ester functionalities. Compounds within this family are often synthesized for their potential biological activities and chemical properties that may be beneficial in various scientific and medicinal applications.

Synthesis Analysis

Compounds similar to ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate are synthesized through multi-step organic reactions. These may involve cyclization reactions, condensation with carboxylic acids or esters, and subsequent functional group transformations. A common approach might include starting from a thiophene derivative, incorporating the isoxazole moiety via nucleophilic substitution or coupling reactions, and final esterification steps to introduce the ethyl carboxylate group (Wardaman et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds typically features a complex aromatic system with multiple heteroatoms (N, S, O) that contribute to a diverse set of potential interaction sites for biological molecules. Crystal structure analysis, often through X-ray diffraction, provides insights into the planarity, conformation, and stereochemistry of the molecule, which are crucial for its biological activities and chemical reactivity.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, due to the presence of reactive functional groups. The thiophene and isoxazole rings offer sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives with varied biological activities (Mohareb et al., 2000).

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is involved in the synthesis of novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes. These compounds have been evaluated for their antibacterial and antifungal activities against various pathogenic strains, showing activity comparable to standard antibiotics and antifungals. This indicates their potential application in developing new antimicrobial agents (Altundas et al., 2010).

Antimicrobial and Antioxidant Studies

Another study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, screening them for antimicrobial and antioxidant activities. Selected compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, suggesting their utility in pharmaceutical applications (Raghavendra et al., 2016).

Anti-rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been demonstrated through in vivo models. These compounds exhibited significant antioxidant, analgesic, and anti-rheumatic effects, highlighting their potential in treating rheumatic diseases (Sherif & Hosny, 2014).

Anticancer Activity

Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Several compounds displayed potent activity, suggesting their application in cancer therapy (Abdel-Motaal et al., 2020).

Future Directions

Mechanism of Action

Target of Action

They are known to interact with a variety of targets, including voltage-gated sodium channels and various enzymes .

Mode of Action

Thiophene-based compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiophene derivatives can inhibit enzyme activity, while others can block ion channels .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .

Result of Action

Based on the known effects of other thiophene derivatives, it can be hypothesized that stk485628 may have anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-22-17(21)14-11-7-5-4-6-8-13(11)24-16(14)18-15(20)12-9-10(2)23-19-12/h9H,3-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFWJDCJKBRUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

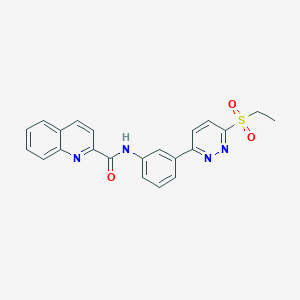

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

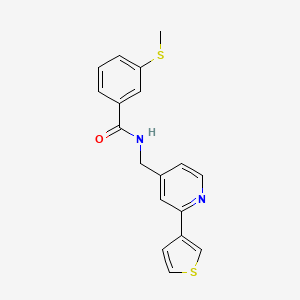

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)

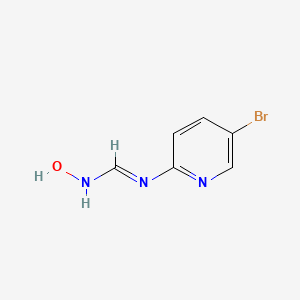

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)

![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)